tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate
Description
Properties
CAS No. |
2088510-73-8 |
|---|---|
Molecular Formula |
C10H14BrNO3 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,6-7H2,1-3H3 |
InChI Key |
KYURFSATNRMAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#CBr)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Superbase-Induced Cyclization
A validated approach involves treating N-Boc-protected aminomethyloxiranes with superbase systems (e.g., tert-butoxide, diisopropylamine, and butyllithium) at −78°C in tetrahydrofuran (THF). This method, adapted from azetidine syntheses, facilitates ring closure via deprotonation and nucleophilic attack, yielding 3-hydroxyazetidine intermediates. For example, oxirane derivatives react with the superbase to form the azetidine ring with diastereoselectivity >95% under optimized conditions.
Epichlorohydrin-Derived Routes
Alternative protocols utilize epichlorohydrin as a starting material, reacting it with secondary amines in N,N-dimethylformamide (DMF) at 40°C. Potassium iodide acts as a catalyst, promoting nucleophilic ring-opening followed by intramolecular cyclization to form the azetidine skeleton. This method is scalable but requires careful control of stoichiometry to avoid polymerization byproducts.
Protective Group Management
The tert-butyloxycarbonyl (Boc) group is integral to stabilizing the azetidine nitrogen during synthesis.
Boc Protection and Deprotection
Boc protection is typically achieved using di-tert-butyl dicarbonate in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, though this step is unnecessary for the final compound.
Synthetic Routes and Optimization
The following table summarizes key reaction conditions and yields from analogous syntheses, providing insights into potential optimizations for the target compound:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromoethynyl group, converting it into various functional groups such as alkenes or alkanes.
Substitution: The bromoethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Scientific Research Applications
Structural Characteristics
- Chemical Formula : C9H12BrNO3
- Molecular Weight : 266.14 g/mol
- IUPAC Name : Tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate
- SMILES Notation : CC(C)(C)OC(=O)N1CC(O)(CBr)C1
The compound features a tert-butyl ester group, a hydroxy group, and a bromoethynyl substituent on the azetidine ring. These functional groups are crucial for its reactivity and biological activity.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules, particularly those containing heterocycles.
- Reactivity Studies : Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidative transformations.
Biology
- Bioactive Compound Development : Investigated for its potential as a precursor in developing bioactive compounds, including enzyme inhibitors and antimicrobial agents.
- Mechanistic Studies : The interactions of this compound with biological targets provide insights into its mechanism of action in cellular processes.
Medicine
- Pharmaceutical Applications : Explored for its role in synthesizing pharmaceutical agents targeting specific enzymes or receptors, potentially leading to new therapeutic options.
- Case Studies : Research has indicated its efficacy in modulating biological pathways relevant to disease processes, such as cancer and infectious diseases.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The derivatives exhibited significant activity against various bacterial strains, highlighting the compound's potential in drug development.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that modifications to the bromoethynyl group could enhance inhibitory potency, paving the way for further optimization in drug design.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethynyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate
- tert-Butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the azetidine ring, which can significantly impact their reactivity and biological activity.
- Unique Features: tert-Butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both a bromoethynyl group and a hydroxyl group, providing a versatile platform for further functionalization and diverse applications.
Q & A
Q. What are the optimal synthetic conditions for tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves introducing the bromoethynyl group to a Boc-protected hydroxyazetidine precursor. A two-step strategy is recommended:
Hydroxyazetidine Preparation : Start with tert-butyl 3-hydroxyazetidine-1-carboxylate (see analogous synthesis in ) and activate the hydroxyl group using a sulfonylation agent (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of DMAP and triethylamine at 0–20°C in dichloromethane .
Bromoethynyl Introduction : Perform a Sonogashira coupling with bromoacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in anhydrous THF under nitrogen. Monitor reaction progress via TLC and purify via flash chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires strict temperature control (−10°C to RT) and inert conditions to prevent decomposition .
Q. How can researchers confirm the regioselectivity of bromoethynyl group introduction in the azetidine ring?
- Methodological Answer : Regioselectivity is confirmed through a combination of spectroscopic and computational methods:
- ¹H/¹³C NMR : Compare chemical shifts of the azetidine protons and carbons before and after bromoethynyl addition. Deshielding of the adjacent carbon (C3) and splitting patterns in the alkyne region (δ 70–90 ppm in ¹³C NMR) indicate successful substitution .
- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in hexane/EtOAc), resolve the structure to confirm spatial positioning (see structural validation methods in and ) .
Advanced Research Questions
Q. How to resolve contradictory NMR data when analyzing the stereochemistry of the hydroxyl and bromoethynyl groups?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected coupling constants or splitting patterns) may arise from dynamic effects or conformational flexibility. Use advanced techniques:
- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C in CD₂Cl₂) to "freeze" rotational conformers and observe distinct proton environments .
- NOESY/ROESY : Detect spatial proximity between the hydroxyl proton and adjacent azetidine protons to infer stereochemical relationships. For example, a NOE correlation between the hydroxyl proton and C2/C4 protons supports a specific chair-like azetidine conformation .
Q. What strategies stabilize this compound against decomposition under ambient conditions?
- Methodological Answer : The compound is prone to hydrolysis (hydroxyl group) and alkyne oxidation. Stabilization methods include:
Q. How is this compound applied in synthesizing complex heterocycles or bioactive molecules?
- Methodological Answer : The bromoethynyl group enables click chemistry (e.g., CuAAC with azides) or cross-coupling reactions (e.g., Suzuki with boronic acids) to build advanced scaffolds:
- Heterocycle Synthesis : React with substituted azides to form triazole-linked azetidine derivatives, useful in kinase inhibitor development (see analogous applications in ) .
- Drug Intermediate : Use the hydroxyl group for further functionalization (e.g., phosphorylation or glycosylation) to modulate solubility and target binding (see for similar medicinal chemistry strategies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
